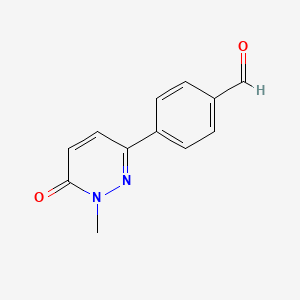

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde

描述

属性

CAS 编号 |

77281-80-2 |

|---|---|

分子式 |

C12H10N2O2 |

分子量 |

214.22 g/mol |

IUPAC 名称 |

4-(1-methyl-6-oxopyridazin-3-yl)benzaldehyde |

InChI |

InChI=1S/C12H10N2O2/c1-14-12(16)7-6-11(13-14)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |

InChI 键 |

WMTUGBOJTUXXHB-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C=O |

产品来源 |

United States |

准备方法

Cyclization via Hydrazide and Ketoester Intermediates

A common approach involves the reaction of hydrazides with β-dicarbonyl compounds or ketoesters to form the pyridazinone ring system. For example, hydrazide intermediates can be synthesized by refluxing amino acid esters with hydrazine hydrate, followed by nitrosation to form acyl azides, which then react with amino acid esters to yield dipeptides containing the pyridazinone moiety. This method was demonstrated in the synthesis of methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2-yl)-acetylamino]amino acid esters, which are structurally related to the target compound’s core.

- Formation of hydrazide by refluxing amino acid ester derivatives with hydrazine hydrate.

- Nitrosation using NaNO2 and HCl at low temperatures (-5 °C) to generate acyl azides.

- Coupling of acyl azides with amino acid methyl esters in the presence of triethylamine.

- Crystallization from petroleum ether/ethyl acetate to isolate the product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Amino acid ester + hydrazine hydrate reflux | Hydrazide intermediate |

| 2 | NaNO2 + HCl at -5 °C | Acyl azide formation |

| 3 | Acyl azide + amino acid methyl ester + Et3N | Coupling to dipeptide derivative |

| 4 | Crystallization | Purified pyridazinone derivative |

This route is efficient and yields high purity products, with melting points and NMR data confirming structure.

Functionalization of Pyridazinone Core with Aromatic Aldehydes

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazide + Ketoester | Hydrazine hydrate, amino acid esters, NaNO2/HCl, Et3N | High yield, straightforward, versatile | Requires low temperature control |

| Hydrazide + Aromatic Aldehyde | Reflux in ethanol/acetic acid | Allows direct introduction of benzaldehyde moiety | May require purification of hydrazones |

| Azide Coupling One-Pot | NaNO2/HCl, ethyl acetate, triethylamine | Efficient, one-pot, mild conditions | Handling of azides requires caution |

| Patent-based Multi-step | Substituted hydrazines, diketones, protecting groups | Scalable, adaptable for diverse derivatives | More complex, longer synthesis |

Experimental and Analytical Data Supporting Preparation

- Melting points for intermediates and final compounds typically range between 110 °C to 204 °C depending on substituents and purity.

- NMR spectra (1H and 13C) confirm the presence of characteristic pyridazinone protons and aldehyde signals.

- Mass spectrometry and elemental analysis validate molecular weight and composition.

- Thin layer chromatography (TLC) and crystallization techniques are used for purity assessment and isolation.

化学反应分析

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

科学研究应用

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsants and muscle relaxants.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.

作用机制

The mechanism of action of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

相似化合物的比较

Table 1: Structural and Molecular Data for Selected Pyridazinone Derivatives

Key Observations:

- Core Heterocycle Differences: The compound in replaces the pyridazinone ring with a pyridine ring, reducing nitrogen content and altering electronic properties .

- Substituent Diversity : The target compound’s benzaldehyde group contrasts with amides (e.g., 941979-86-8) or esters (e.g., I-6232), which influence solubility and reactivity .

Physicochemical and Reactivity Comparison

- Benzaldehyde vs. Amide/Esters : The aldehyde group in the target compound is more reactive than the amide or ester functionalities in analogs, enabling rapid derivatization. However, aldehydes are prone to oxidation, whereas esters (e.g., I-6232) exhibit higher stability under physiological conditions .

- Solubility : Amide derivatives (e.g., 941979-86-8) likely have improved aqueous solubility compared to the aldehyde due to hydrogen-bonding capacity .

- Electronic Effects: The electron-withdrawing pyridazinone ring in the target compound may enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions.

Pharmacological Potential (Inferred from Analogs)

- Pyridazinone Amides (CAS 941979-86-8): Such compounds are often explored as enzyme inhibitors or receptor modulators due to their ability to mimic peptide substrates .

- Phenethylamino Esters (I-6232): These derivatives are common in drug candidates targeting G protein-coupled receptors (GPCRs), such as histamine or serotonin receptors .

生物活性

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 218.22 g/mol. The compound features a pyridazinone moiety which is often associated with various biological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing the pyridazinone structure exhibit diverse pharmacological properties, including:

- Anticonvulsant Activity : Research has shown that derivatives of pyridazinones can possess significant anticonvulsant effects. For instance, compounds with similar structures demonstrated protective actions against seizures in animal models .

- Anticancer Properties : Certain pyridazinone derivatives have been reported to inhibit cancer cell proliferation. The presence of electron-withdrawing groups on the phenyl ring enhances their cytotoxic activity against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with this structure may act as inhibitors of specific enzymes involved in tumor growth and seizure pathways.

- Receptor Modulation : They may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing therapeutic effects in epilepsy.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of several pyridazinone derivatives in mice using the maximal electroshock (MES) test. The results indicated that certain analogs showed significant protection against induced seizures, suggesting potential therapeutic applications for epilepsy treatment .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of pyridazinone derivatives on various cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer). The findings revealed that compounds with specific substitutions on the phenyl ring exhibited IC50 values comparable to established anticancer drugs like doxorubicin, highlighting their potential as novel anticancer agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。